5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside

Vue d'ensemble

Description

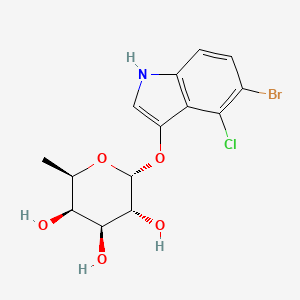

5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside, also known as X-α-D-Glucoside, is a white to off-white microcrystalline powder . It is used as a chromogenic substrate for α-D-glucosidase, yielding a blue precipitate . It is used for the detection of Staphylococcus aureus, and the Bacillus species .

Synthesis Analysis

5-Bromo-4-chloro-3-indoxyl-alpha-D-glucopyranoside was found to be the most suitable synthetic substrate for the demonstration of alpha-D-glucosidases in situ . Using an azoindoxyl procedure with hexazotized pararosaniline or new fuchsine at pH 5 in freeze-dried celloidine-mounted cryostat sections acid alpha-D-glucosidase (EC 3.2.1.20) was .Molecular Structure Analysis

The empirical formula of this compound is C14H15BrClNO6 . It has a molecular weight of 408.63 g/mol .Chemical Reactions Analysis

5-Bromo-4-chloro-3-indoxyl-alpha-D-glucopyranoside is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .Physical And Chemical Properties Analysis

This compound is a white to off-white microcrystalline powder . It is soluble in DMF at 50 mg/mL, clear, colorless to faintly yellow . It should be stored at -20°C .Mécanisme D'action

The exact mechanism of action of 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside is not yet fully understood. However, it has been suggested that this compound may act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folate. DHFR is a key enzyme in the folate cycle and is essential for the production of nucleic acids and proteins. Inhibition of DHFR by this compound could lead to reduced levels of folate, which could have a range of effects on cell growth and metabolism.

Biochemical and Physiological Effects

This compound has been shown to have a range of biochemical and physiological effects. In cell culture studies, this compound has been found to inhibit the growth of a range of bacteria and fungi. In addition, this compound has been found to have anti-inflammatory and antiproliferative effects. It has also been found to reduce the expression of certain genes involved in cell proliferation and apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside in laboratory experiments is its water solubility. This makes it easy to handle and store, and it can be used in a range of different experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it has been found to be unstable in solution, and its activity can be affected by pH and temperature.

Orientations Futures

Given the range of activities and potential applications of 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside, there are a number of potential future directions for research. These include further studies into the mechanism of action of this compound and its effects on cell growth and metabolism. In addition, further research into the structure and activity of this compound and its derivatives could lead to the development of novel therapeutics. This compound could also be further explored for its potential use in environmental studies, as its activity could be useful in the detection and removal of environmental toxins. Finally, further research into the synthesis of this compound and its derivatives could lead to the development of more efficient and cost-effective methods of production.

Applications De Recherche Scientifique

Dépistage des plantes transgéniques

Ce composé est utilisé comme substrat indigogène pour l'enzyme β-glucuronidase (GUS) dans les plantes. Il aide au dépistage des plantes transgéniques en fonction de l'activité GUS, où GUS désestérifie le composé en un dérivé indoxyl, ce qui entraîne la génération d'un colorant bleu indigotine .

Histochimie et bactériologie

Il sert de substrat pour la bêta-galactosidase, qui clive la liaison glycosidique pour produire un produit bleu intense. Cette réaction est utilisée pour détecter l'activité de cette enzyme dans les applications d'histochimie et de bactériologie .

Immunoblotting et immunochimie

Le composé est utilisé en immunoblotting et en immunochimie, souvent combiné au chlorure de tétrazolium bleu de nitro (NBT) pour une meilleure visualisation des protéines ou cellules cibles .

Démonstration de l'activité enzymatique

Il a été identifié comme un substrat synthétique approprié pour la démonstration d'alpha-D-glucosidases in situ, en particulier en utilisant une procédure d'azoindoxyl avec de la pararosaniline hexazotiée ou de la nouvelle fuchsine à des niveaux de pH spécifiques .

Détection de Staphylococcus aureus

Le 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside est également utilisé comme substrat de l'α-D-glucosidase pour détecter Staphylococcus aureus, aidant à l'identification et à l'isolement de cette bactérie .

Isolement d'Enterobacter sakazakii

De plus, il aide à isoler Enterobacter sakazakii, une étape importante dans la recherche microbiologique et pour assurer la sécurité alimentaire .

Safety and Hazards

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYJTGDNFZJYFN-OOAGIEEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(AMinoMethyl)-4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1528037.png)

![4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1528045.png)

![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1528046.png)

![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)

![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)